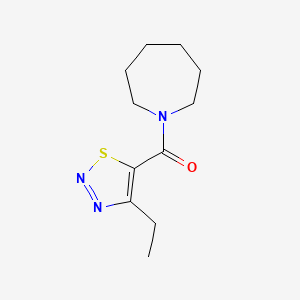![molecular formula C14H20N2O4S B7571235 N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571235.png)
N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide, commonly known as NMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NMS is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
NMS acts as a dopamine D2 receptor antagonist, which means that it blocks the binding of dopamine to these receptors. This leads to a decrease in the activity of dopamine in the brain, which can result in a reduction of symptoms associated with neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
NMS has been shown to have a range of biochemical and physiological effects, including the ability to reduce the activity of dopamine in the brain, as well as the ability to modulate the activity of other neurotransmitters such as serotonin and glutamate. NMS has also been shown to have antipsychotic effects, which could make it a potential treatment option for schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NMS in lab experiments is its specificity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in neurological disorders. However, one of the limitations of using NMS is its potential toxicity, which means that careful consideration must be given to the dosage and administration of this compound in lab experiments.
Orientations Futures
There are several potential future directions for research on NMS, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential therapeutic applications in other neurological disorders, and the investigation of its potential side effects and toxicity. Additionally, further research could be conducted to better understand the mechanism of action of NMS and its effects on other neurotransmitters in the brain.
Méthodes De Synthèse
NMS can be synthesized using various methods, including the reaction of 3-piperidinemethanol with 5-methylfuran-2-carboxylic acid, followed by the reaction with methanesulfonyl chloride. Another method involves the reaction of 3-piperidinemethanol with 5-methylfuran-2-carbonyl chloride, followed by the reaction with methanesulfonic acid. The synthesis of NMS requires a high degree of precision and expertise to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
NMS has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. NMS has been shown to act as a dopamine D2 receptor antagonist, which makes it a potential candidate for treating the symptoms of Parkinson's disease. In addition, NMS has been shown to have antipsychotic effects, making it a potential treatment option for schizophrenia.
Propriétés
IUPAC Name |
N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-5-6-13(20-11)7-8-14(17)16-9-3-4-12(10-16)15-21(2,18)19/h5-8,12,15H,3-4,9-10H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGRGWTTWWBWTC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCCC(C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N2CCCC(C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7571157.png)
![2-[1-benzothiophen-3-ylmethyl(methyl)amino]-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7571161.png)
![5-(6-Methylpyridin-2-yl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7571175.png)
![3-(2-methoxyethoxy)-N-[(2-methylphenyl)methyl]aniline](/img/structure/B7571181.png)
![Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate](/img/structure/B7571189.png)
![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylsulfonylpropanamide](/img/structure/B7571192.png)


![3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidin-2-one](/img/structure/B7571206.png)

![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7571220.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyloxolane-2-carboxamide](/img/structure/B7571229.png)
![4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571230.png)